molecular formula C14H16F2O3 B8409860 2-(2,4-Difluorobenzoyl)isovaleric acid ethyl ester

2-(2,4-Difluorobenzoyl)isovaleric acid ethyl ester

Cat. No. B8409860
M. Wt: 270.27 g/mol
InChI Key: VXFIOLULQZRWKS-UHFFFAOYSA-N
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Patent
US06005116

Procedure details

2,4-Difluorobenzoyl chloride (4.9 ml) and isovaleric acid ethyl ester (3.0 ml) were subjected to reaction and post-treatment in a similar manner to that described in Reference example 8(a) to obtain the title compound (3.65 g, 68%) as a colorless liquid.
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].[CH2:12]([O:14][C:15](=[O:20])[CH2:16][CH:17]([CH3:19])[CH3:18])[CH3:13]>>[CH2:12]([O:14][C:15](=[O:20])[CH:16]([C:4](=[O:5])[C:3]1[CH:7]=[CH:8][C:9]([F:11])=[CH:10][C:2]=1[F:1])[CH:17]([CH3:19])[CH3:18])[CH3:13]

Inputs

Step One
Name
Quantity
4.9 mL
Type
reactant
Smiles
FC1=C(C(=O)Cl)C=CC(=C1)F
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)OC(CC(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C(C)C)C(C1=C(C=C(C=C1)F)F)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.65 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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